molecular formula C15H11N3O4 B12995787 5-((Phenoxycarbonyl)amino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

5-((Phenoxycarbonyl)amino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B12995787
M. Wt: 297.26 g/mol
InChI Key: NLCLJKOMPJQWJU-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, and a carboxylic acid group at the 3-position, with a phenoxycarbonylamino substituent at the 5-position .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- typically involves multi-step synthetic routes. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- involves its interaction with fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- include other pyrrolo[2,3-b]pyridine derivatives with different substituents. These compounds may also exhibit FGFR inhibitory activity but differ in their potency and selectivity. For example:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- lies in its specific substituent pattern, which contributes to its potent FGFR inhibitory activity and potential therapeutic applications .

Properties

Molecular Formula

C15H11N3O4

Molecular Weight

297.26 g/mol

IUPAC Name

5-(phenoxycarbonylamino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H11N3O4/c19-14(20)12-8-17-13-11(12)6-9(7-16-13)18-15(21)22-10-4-2-1-3-5-10/h1-8H,(H,16,17)(H,18,21)(H,19,20)

InChI Key

NLCLJKOMPJQWJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC3=C(NC=C3C(=O)O)N=C2

Origin of Product

United States

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